(4E)-N-(Butan-2-yl)-4-[(butan-2-yl)imino]pent-2-en-2-amine
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Overview
Description
(4E)-N-(Butan-2-yl)-4-[(butan-2-yl)imino]pent-2-en-2-amine is an organic compound characterized by its unique structure, which includes two butan-2-yl groups and a pent-2-en-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-N-(Butan-2-yl)-4-[(butan-2-yl)imino]pent-2-en-2-amine typically involves the reaction of butan-2-ylamine with a suitable aldehyde or ketone under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(4E)-N-(Butan-2-yl)-4-[(butan-2-yl)imino]pent-2-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides or other nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(4E)-N-(Butan-2-yl)-4-[(butan-2-yl)imino]pent-2-en-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-N-(Butan-2-yl)-4-[(butan-2-yl)imino]pent-2-en-2-amine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(4E)-N-(Butan-2-yl)-4-[(butan-2-yl)imino]pent-2-en-2-amine: shares similarities with other imine-containing compounds, such as Schiff bases and other substituted imines.
Uniqueness
- The unique combination of butan-2-yl groups and the pent-2-en-2-amine backbone distinguishes this compound from other imines. Its specific structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
917952-30-8 |
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Molecular Formula |
C13H26N2 |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
N-butan-2-yl-4-butan-2-yliminopent-2-en-2-amine |
InChI |
InChI=1S/C13H26N2/c1-7-10(3)14-12(5)9-13(6)15-11(4)8-2/h9-11,14H,7-8H2,1-6H3 |
InChI Key |
QUZHNRWRKHXJHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=CC(=NC(C)CC)C)C |
Origin of Product |
United States |
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